![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

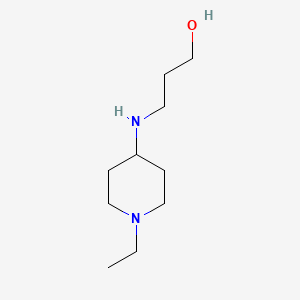

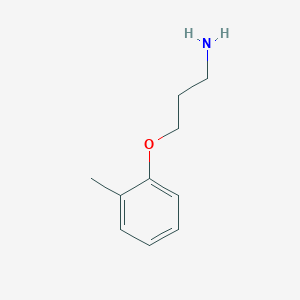

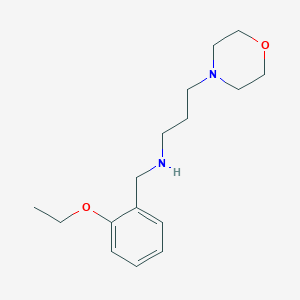

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a compound that has been synthesized and studied for its potential antioxidant activities . It is a derivative of 5H-dibenz[b,f]azepine, a common basic fused tricyclic amine .

Synthesis Analysis

The compound was synthesized by a base condensation reaction . The process involved N-acylation of 5H-dibenz[b,f]azepine to obtain 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one . A series of derivatives were also synthesized by coupling different amino acids .Molecular Structure Analysis

The molecular formula of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is C17H14ClNO . The average mass is 283.752 Da .Chemical Reactions Analysis

The synthesized compounds were evaluated for their potential antioxidant activities . The antioxidant activity was measured based on the inhibition of lipid peroxidation by β-carotene and linoleic acid assay, and inhibition of human low-density lipoprotein (LDL) oxidation assay .Physical And Chemical Properties Analysis

The compound is soluble in ethyl acetate . The melting point and other physical properties are not specified in the available resources.科学的研究の応用

Antioxidant Activity Research

Field

Medicinal Chemistry Research

Summary

A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized and evaluated for their potential antioxidant activities .

Methods

The derivatives were synthesized by base condensation reaction. 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .

Results

The antioxidant properties of the derivatives were evaluated by their inhibition of lipid peroxidation using the β-carotene-linoleic model system and inhibition of human LDL oxidation assay . Among the derivatives, compound 2d showed significant antioxidant activities followed by 2h, 2i, 2j, and 2k .

Antidepressant Synthesis

Field

Pharmaceutical Chemistry

Summary

The compound plays a crucial role in the synthesis of antidepressant molecules via metal-catalyzed reactions .

Methods

The synthesis of antidepressant molecules involves various metal-catalyzed steps. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

Results

The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of Aminophenol Derivatives

Field

Organic Chemistry

Summary

3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one is used as a key intermediate in the synthesis of aminophenol derivatives .

Methods

The compound is synthesized from N-acylation of 5H-dibenz[b,f]azepine with 3-chloro propionylchloride in the presence of triethylamine as base .

Results

The synthesized aminophenol derivatives have potential applications in various fields, including pharmaceuticals and materials science .

Preparation of Rhodium Complexes

Field

Inorganic Chemistry

Summary

The compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rhodium (I) complexes .

Methods

The synthesis involves several steps, including the preparation of the olefinic multidentate ligand from 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one .

Results

Rhodium complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry .

特性

IUPAC Name |

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNQVXSSQUEJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)